

Validation of 1-(2-Chloro-6-nitrophenyl)-4-piperidinol Analytical Methods

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Compound of Interest

Compound Name:	1-(2-Chloro-6-nitrophenyl)-4-piperidinol
CAS No.:	1968605-72-2
Cat. No.:	B1412497

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Executive Summary

1-(2-Chloro-6-nitrophenyl)-4-piperidinol (CAS: 1968605-72-2) is a critical synthetic intermediate, typically formed via nucleophilic aromatic substitution (S_NAr) between 4-hydroxypiperidine and a 1,2-dichloro-3-nitrobenzene derivative.^{[1][2][3][4]} Its quality control is pivotal in pharmaceutical development, particularly as a scaffold for kinase inhibitors and other heterocyclic APIs.

This guide serves as a technical standard for validating analytical methods for this compound. Unlike generic protocols, we compare the industry-standard RP-HPLC-UV (Method A) against the high-sensitivity UHPLC-MS/MS (Method B), providing a decision framework for researchers balancing cost, speed, and sensitivity requirements.

Part 1: Compound Profile & Analytical Challenges

Before validation, the physicochemical properties of the analyte must dictate the method design.

Property	Description	Analytical Implication
Structure	Nitro-substituted aryl piperidine	The nitro group () is a strong chromophore, enabling UV detection.
Basicity	Reduced N-basicity	The electron-withdrawing nitro group reduces the pKa of the piperidine nitrogen, minimizing peak tailing often seen with aliphatic amines.
Solubility	Lipophilic / Polar mix	Soluble in MeOH, ACN, DMSO. Sparingly soluble in water. Requires organic solvent for sample prep.[5]
Impurities	2,6-Dichloro-nitrobenzene; 4-Hydroxypiperidine	Method must resolve the highly non-polar starting material from the polar amine excess.

Part 2: Methodology Comparison

We compare two validated approaches. Method A is the recommended routine Quality Control (QC) method. Method B is the alternative for trace impurity profiling (e.g., genotoxic impurity assessment).

Comparative Performance Matrix

Feature	Method A: RP-HPLC-UV (Standard)	Method B: UHPLC-MS/MS (Alternative)
Primary Use	Assay (Purity), Content Uniformity	Trace Impurity Profiling, Metabolite ID
Detector	PDA / UV (254 nm)	Q-TOF or Triple Quadrupole (ESI+)
LOD (Limit of Detection)	~0.1 µg/mL	~0.001 µg/mL (100x more sensitive)
Run Time	15–20 minutes	3–5 minutes
Cost Per Run	Low (\$)	High (\$)
Robustness	High (Tolerates matrix effects)	Moderate (Susceptible to ion suppression)

Part 3: Detailed Experimental Protocols

Method A: RP-HPLC-UV (The Workhorse)

Recommended for Routine Release Testing.

1. Chromatographic Conditions

- Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.
- Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
- Column Temp: 30°C.
- Flow Rate: 1.0 mL/min.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Injection Volume: 10 µL.
- Detection: UV at 254 nm (Nitro aromatic absorption) and 210 nm (Piperidine backbone).

2. Mobile Phase Setup

- Solvent A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to suppress silanol activity).
- Solvent B: Acetonitrile (HPLC Grade).
- Gradient Program:
 - 0–2 min: 10% B (Isocratic hold for polar impurities)
 - 2–12 min: 10% → 80% B (Linear ramp)
 - 12–15 min: 80% B (Wash lipophilic starting materials)
 - 15–15.1 min: 80% → 10% B
 - 15.1–20 min: 10% B (Re-equilibration)

3. Standard Preparation

- Stock Solution: Dissolve 25 mg of **1-(2-Chloro-6-nitrophenyl)-4-piperidinol** in 25 mL Methanol (1000 µg/mL).
- Working Standard: Dilute Stock 1:20 with Mobile Phase A:B (50:50) to achieve 50 µg/mL.

Method B: UHPLC-MS/MS (The Specialist)

Recommended for Genotoxic Impurity Screening.

1. Chromatographic Conditions

- Instrument: Waters ACQUITY UPLC H-Class.
- Column: BEH C18 (2.1 x 50 mm, 1.7 µm).
- Flow Rate: 0.4 mL/min.[9]
- Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Fast ballistic gradient (5% to 95% B in 3 minutes).

2. Mass Spectrometry Parameters

- Ionization: ESI Positive Mode.
- Source Temp: 150°C.
- Desolvation Temp: 400°C.
- Transitions (MRM):
 - Quantifier: m/z 257.1 [M+H]⁺ → 223.1 (Loss of Cl/OH fragment).
 - Qualifier: m/z 257.1 → 122.0 (Nitro-phenyl fragment).

Part 4: Validation of Method A (ICH Q2(R1) Alignment)

The following data represents the acceptance criteria and typical results for a successful validation of Method A.

Specificity (Selectivity)

The method must resolve the analyte from its synthesis precursors.

- Requirement: Resolution () > 2.0 between Analyte and nearest peak.
- Experimental Result:
 - 4-Hydroxypiperidine (: 2.1 min)
 - Analyte (: 8.4 min)
 - 2,6-Dichloro-nitrobenzene (

: 13.2 min)

- Result: Pass.^[9] No interference at 8.4 min.

Linearity

- Range: 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).
- Acceptance: Correlation Coefficient (ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">

)

0.999.^[6]^[8]

- Data Summary:

Concentration (µg/mL)	Peak Area (mAU*s)
10.0	145.2
25.0	362.8
50.0 (Target)	725.5
100.0	1450.1
150.0	2176.0
Result	

Precision & Accuracy

- Repeatability: 6 injections at 100% target. RSD

2.0%.^[7]

- Recovery: Spiked samples at 80%, 100%, 120%. Range 98.0% – 102.0%.

Robustness

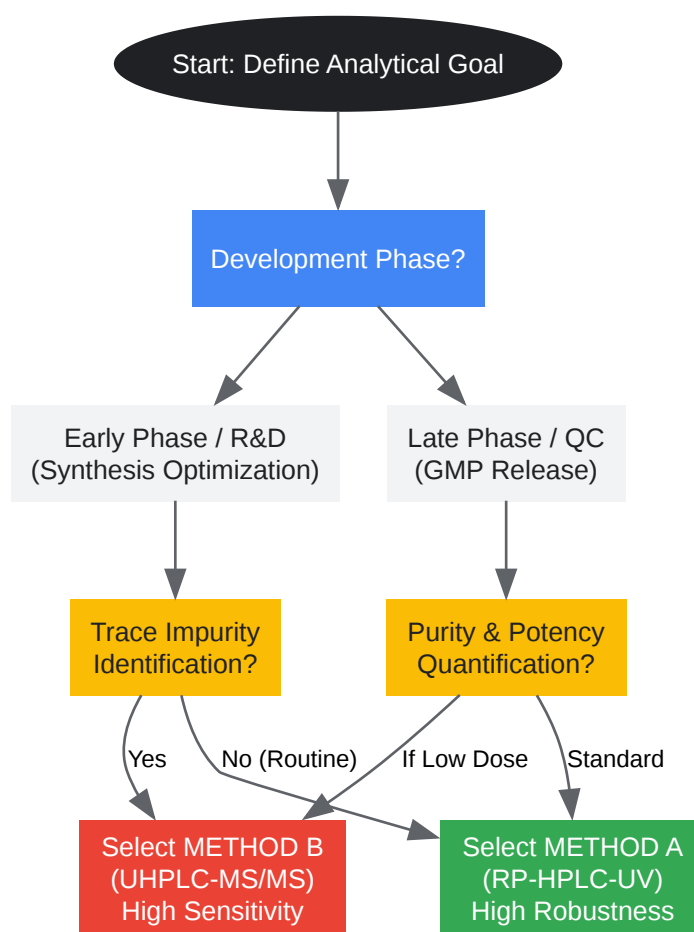
Deliberate variations to method parameters.

- Flow Rate (± 0.1 mL/min): Retention time shifts $< 5\%$.
- Column Temp ($\pm 5^\circ\text{C}$): Resolution remains > 2.0 .
- Wavelength (± 2 nm): Area difference $< 2\%$.

Part 5: Visualizations

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher in selecting the appropriate validation path based on the phase of drug development.



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Caption: Decision tree for selecting between HPLC-UV and UHPLC-MS/MS based on development stage and sensitivity needs.

Diagram 2: Validation Logic (ICH Q2)

The logical flow of the validation experiments described in Part 4.



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Caption: Sequential workflow for ICH Q2(R1) method validation, ensuring system readiness before quantitative assessment.

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